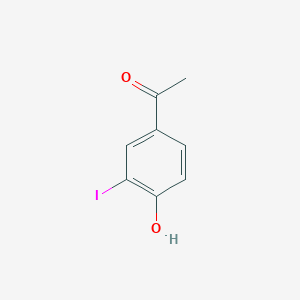

1-(4-Hydroxy-3-iodophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxy-3-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRAJHOOMLHHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359985 | |

| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62615-24-1 | |

| Record name | 1-(4-hydroxy-3-iodophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62615-24-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(4-Hydroxy-3-iodophenyl)ethanone from 4-hydroxyacetophenone: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-hydroxy-3-iodophenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, 4-hydroxyacetophenone. This document delves into the underlying principles of electrophilic aromatic substitution, focusing on the regioselective iodination of a substituted phenol. We will examine various iodinating agents and reaction conditions, presenting a detailed, field-proven experimental protocol. The guide is designed for researchers, scientists, and drug development professionals, offering practical insights into reaction optimization, safety considerations, and product characterization.

Introduction: Significance and Applications

This compound, also known as 3-iodo-4-hydroxyacetophenone, is a key building block in the synthesis of a variety of biologically active molecules and functional materials.[1] Its utility stems from the presence of three distinct functional groups: a phenolic hydroxyl, a ketone, and an iodine substituent on the aromatic ring. This trifecta of reactivity allows for sequential and diverse chemical modifications.

The iodinated phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] This versatility makes this compound a sought-after intermediate in the development of novel pharmaceuticals, including antipsychotic drugs, and in the creation of complex molecular architectures for materials science.[2][4]

The Chemical Rationale: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The success of this transformation hinges on understanding the directing effects of the substituents on the aromatic ring and selecting an appropriate iodinating agent.

Regioselectivity: The Directing Influence of Substituents

The 4-hydroxyacetophenone starting material possesses two substituents on the benzene ring: a hydroxyl group (-OH) and an acetyl group (-COCH3).

-

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director.[6] Through resonance, the lone pairs on the oxygen atom donate electron density to the aromatic ring, particularly at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.

-

Acetyl Group (-COCH3): The acetyl group is a deactivating group and a meta-director.[7] The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions.

In the case of 4-hydroxyacetophenone, the powerful activating and ortho, para-directing effect of the hydroxyl group dominates over the deactivating, meta-directing effect of the acetyl group.[7] Since the para position is already occupied by the acetyl group, the incoming electrophile (the iodine cation or its equivalent) will be directed to the positions ortho to the hydroxyl group (C3 and C5). Due to steric hindrance from the adjacent acetyl group, substitution at the C3 position is generally favored.

Choice of Iodinating Agent

Direct iodination of aromatic compounds with molecular iodine (I2) is often slow and reversible due to the formation of hydrogen iodide (HI), a strong reducing agent.[8] To overcome this, an oxidizing agent is typically used in conjunction with I2 to oxidize HI back to I2, driving the reaction to completion.[3][9] Alternatively, more reactive iodinating agents can be employed.

Common iodinating systems for activated aromatic rings include:

-

Iodine with an Oxidizing Agent: A combination of I2 with an oxidizing agent like nitric acid (HNO3) or iodic acid (HIO3) can be effective.[8][9][10] These systems generate a more potent electrophilic iodine species in situ.

-

N-Iodosuccinimide (NIS): NIS is a mild and selective electrophilic iodinating agent.[11][12][13] It is often preferred for its ease of handling and the clean reaction profiles it provides. The reaction can be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.[11]

-

Iodine Monochloride (ICl): ICl is a highly reactive and effective iodinating agent for activated aromatic systems.[14]

For the synthesis of this compound, a method utilizing sodium iodide (NaI) and sodium hypochlorite (bleach) offers a convenient and cost-effective approach.[7] This system generates hypoiodite in situ, which acts as the iodinating species.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 4-hydroxyacetophenone.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxyacetophenone | 136.15 | 10.0 g | 0.0734 |

| Sodium Iodide (NaI) | 149.89 | 11.0 g | 0.0734 |

| Sodium Hypochlorite (NaOCl) | 74.44 | ~100 mL (6% w/v solution) | ~0.08 |

| Sodium Thiosulfate (Na2S2O3) | 158.11 | ~5 g | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed (2 M solution) | - |

| Ethanol | 46.07 | ~200 mL | - |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-hydroxyacetophenone in 100 mL of ethanol.

-

Addition of Iodide Source: To the stirred solution, add 11.0 g of sodium iodide. Continue stirring until the sodium iodide is completely dissolved.

-

Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Generation of Iodinating Agent: While maintaining the temperature at 0-5 °C, slowly add approximately 100 mL of a 6% sodium hypochlorite solution dropwise over a period of 30-45 minutes. The addition should be controlled to prevent a significant rise in temperature. The solution will likely turn a dark brown/orange color due to the formation of iodine.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Remove the flask from the ice bath. To quench any unreacted iodine, add a 10% (w/w) aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears, resulting in a pale yellow or colorless solution.[7]

-

Precipitation: Acidify the reaction mixture by the slow addition of 2 M hydrochloric acid while stirring. Monitor the pH with pH paper and adjust to approximately pH 3-4.[15] The product will precipitate out as a solid.

-

Isolation and Purification: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold water (2 x 20 mL).[15]

-

Drying: Transfer the solid product to a watch glass and allow it to air-dry. For more efficient drying, place the product in a desiccator under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from boiling water or an ethanol/water mixture.[15]

Expected Yield and Product Characterization

The expected yield of this compound is typically in the range of 80-90%. The purified product should be a white to off-white crystalline solid.

Characterization Data:

-

Melting Point: 155-160 °C[2]

-

Molecular Weight: 262.04 g/mol

-

Appearance: White to off-white powder[2]

Further characterization can be performed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity of the final product.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium Hypochlorite: Is a strong oxidizing agent and is corrosive. Avoid contact with skin and eyes.

-

Hydrochloric Acid: Is a corrosive acid. Handle with care to avoid skin and respiratory tract irritation.

-

Iodine and Iodinating Agents: Can cause skin and respiratory irritation.[16][17] Avoid inhalation of dust or vapors.[18] In case of a spill, a sodium thiosulfate solution can be used for neutralization.[16]

-

N-Iodosuccinimide (if used): Harmful if swallowed and causes skin and eye irritation.[19][20] May cause respiratory irritation.[18]

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before beginning any work.[17][19][20]

Visualizing the Process

Reaction Mechanism

Caption: Electrophilic aromatic substitution mechanism for the iodination of 4-hydroxyacetophenone.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-hydroxyacetophenone is a robust and well-established transformation in organic chemistry. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, this valuable intermediate can be prepared in high yield and purity. The protocol presented in this guide offers a reliable and scalable method for researchers in both academic and industrial settings. The versatility of the product as a synthetic building block ensures its continued importance in the development of new chemical entities with potential applications in medicine and materials science.

References

- Brainly. (2023, March 22). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination of 4'-Hydroxyacetophenone. Brainly.com.

- ResearchGate. (n.d.). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu.

- Studylib. (n.d.).

- Unknown. (n.d.).

- Chegg. (2023, March 11). Question: Provide a detailed reaction mechanism for the iodination of 4'-Hydroxyacetophenone to form the iodo-substituted product. Chegg.com.

- Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. Wikipedia.

- Synquest Labs. (n.d.). N-Iodosuccinimide. Synquest Labs.

- University of Michigan. (n.d.). IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety.

- CourseHero. (2022, May 22).

- ResearchGate. (2020, December). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination.

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - N-Iodosuccinimide. Fisher Scientific.

- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions.

- PubMed. (2022, December 12).

- A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE 1.1 Product Identifiers. (n.d.).

- Benchchem. (n.d.).

- Chegg. (2021, March 14). Question: (5pts) 1.

- Scribd. (n.d.). Estimation of Phenol/ Aniline (Indirect Iodometry) : Organic Chemistry Practical CHP516. Scribd.

- Benchchem. (n.d.). The Versatility of 4-Hydroxyacetophenone in Organic Synthesis: A Proxy for 1-(4-(hydroxyamino)phenyl)ethanone. Benchchem.

- BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S.

- Unknown. (n.d.). Phenol _Electrophilic substitution rxn.

- National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.

- University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary.

- Chemical Synthesis Database. (2025, May 20). This compound.

- ResearchGate. (2025, August 6). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants.

- Sigma-Aldrich. (n.d.). 4'-Hydroxy-3'-iodoacetophenone 97 62615-24-1. Sigma-Aldrich.

- Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry.

- LookChem. (n.d.). This compound. LookChem.

- Benchchem. (n.d.). The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve. Benchchem.

- Krackeler Scientific, Inc. (n.d.). 4'-Hydroxy-3'-iodoacetophenone. Krackeler Scientific, Inc.

- ChemicalBook. (n.d.). 4'-Hydroxyacetophenone synthesis. ChemicalBook.

- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal.

- Benchchem. (n.d.). N-Iodosuccinimide (NIS)

- Unknown. (n.d.). Iodination of Organic Compounds Using the Reagent System I.

- Grokipedia. (n.d.). N -Iodosuccinimide. Grokipedia.

- Sigma-Aldrich. (n.d.). 4'-Hydroxy-3'-iodoacetophenone 97 62615-24-1. Sigma-Aldrich.

- PubChem. (n.d.). This compound. PubChem.

- ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12),....

- ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.

- PubChem. (n.d.). 1-(4-Hydroxy-3,5-diiodophenyl)ethanone. PubChem.

- Guidechem. (n.d.). What is the synthesis method of 3'-Hydroxyacetophenone?. Guidechem.

- Google Patents. (n.d.). EP0167286A1 - Process for producing 4-hydroxyacetophenone.

Sources

- 1. 4′-Hydroxy-3′-iodoacetophenone | Krackeler Scientific, Inc. [krackeler.com]

- 2. 4′-羟基-3′-碘苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Solved Provide a detailed reaction mechanism for the | Chegg.com [chegg.com]

- 6. byjus.com [byjus.com]

- 7. (Solved) - Experiment Goals 4’-Hydroxyacetophenone is an aromatic compound... (1 Answer) | Transtutors [transtutors.com]

- 8. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 12. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]

- 13. grokipedia.com [grokipedia.com]

- 14. brainly.com [brainly.com]

- 15. studylib.net [studylib.net]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. fishersci.com [fishersci.com]

- 20. sodiumiodide.net [sodiumiodide.net]

Physicochemical properties of 1-(4-Hydroxy-3-iodophenyl)ethanone

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxy-3-iodophenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental determination methodologies, and key applications of this compound (CAS No. 62615-24-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. All data and claims are grounded in authoritative references to uphold the highest standards of scientific integrity.

Introduction and Scope

This compound, also known as 4'-hydroxy-3'-iodoacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acetyl group, a phenolic hydroxyl group, and an iodine substituent on the aromatic ring, makes it a versatile building block. The iodine atom, in particular, serves as a strategic handle for introducing molecular complexity through various cross-coupling reactions.

This compound is frequently utilized as a reactant in palladium-catalyzed reactions for the synthesis of complex heterocyclic structures such as benzofurans, indoles, and carbazoles.[1] Understanding its core physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, ensuring proper handling, and predicting its behavior in various chemical and biological systems. This guide provides an in-depth analysis of these properties, supported by detailed experimental protocols and the scientific rationale that underpins them.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundational step in any scientific investigation. The following table summarizes the key identifiers for this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 62615-24-1 | [2][3] |

| Molecular Formula | C₈H₇IO₂ | [2][3][4][5] |

| Synonyms | 4'-Hydroxy-3'-iodoacetophenone, 2-Iodo-4-acetylphenol, 4-Acetyl-2-iodophenol | [1][2][5] |

| InChIKey | SJRAJHOOMLHHQN-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)C1=CC(=C(C=C1)O)I |[2] |

Core Physicochemical Properties

The functional behavior of a molecule in both reactive and biological settings is dictated by its intrinsic physicochemical properties. The data presented below have been compiled from various authoritative sources.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 262.04 g/mol | [2][3] |

| Exact Mass | 261.94908 Da | [2][3] |

| Physical Form | Powder | |

| Melting Point | 153-160 °C | [1][4] |

| Boiling Point | Not available; likely decomposes upon heating. | [4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2][5] |

| LogP (XLogP3) | 1.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 |[5] |

Experimental Methodologies & Rationale

To ensure data integrity and reproducibility, standardized experimental protocols are essential. This section details the methodologies for determining key physicochemical parameters, focusing on the principles that ensure accuracy and reliability.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.

Principle & Rationale: The capillary method involves heating a small sample packed into a capillary tube at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. The choice of a slow heating ramp (e.g., 1-2 °C per minute) near the expected melting point is the most critical parameter. A rapid ramp rate does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an artificially wide and elevated melting range. This protocol is self-validating through the use of a certified reference standard to calibrate the apparatus.

Experimental Protocol:

-

Sample Preparation: Finely crush a small amount of the crystalline this compound to a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (153-160 °C).[4]

-

Equilibration & Slow Ramp: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Observe the sample closely through the magnified viewing port.

-

Data Recording: Record the temperature at the first sign of melting (T1) and the temperature when the last crystal dissolves (T2). The melting range is reported as T1-T2.

-

Validation: Perform a control run with a reference standard of a known melting point (e.g., benzoin) to verify apparatus accuracy.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a fundamental property in drug development, influencing dissolution, absorption, and bioavailability. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Principle & Rationale: This method is based on achieving a saturated solution by allowing excess solid to equilibrate with a solvent over a defined period. The key to this protocol is ensuring that true equilibrium is reached, which is why a minimum 24-hour agitation period is recommended, with concentration checks at multiple time points (e.g., 24h and 48h). If the concentrations are consistent, equilibrium is confirmed. The use of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) is crucial to maintain a constant ionization state for the phenolic compound, providing data relevant to physiological conditions.

Experimental Protocol:

-

System Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of the test solvent (e.g., pH 7.4 PBS). "Excess" is confirmed by the visible presence of undissolved solid.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to allow for complete equilibration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm syringe filter that does not bind the analyte to remove any remaining particulates.

-

Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL from the measured concentration and dilution factor.

Sources

An In-depth Technical Guide to 1-(4-Hydroxy-3-iodophenyl)ethanone: Synthesis, Applications, and Core Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-hydroxy-3-iodophenyl)ethanone, a pivotal intermediate in organic synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's fundamental properties, detailed synthesis protocols, and its significant applications as a versatile building block for complex molecular architectures.

Core Compound Identification and Properties

This compound, also known as 4'-Hydroxy-3'-iodoacetophenone, is a substituted aromatic ketone. Its structure, featuring a reactive iodine atom and a phenolic hydroxyl group, makes it a valuable precursor in various synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 62615-24-1 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [1] |

| Molecular Weight | 262.04 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4'-Hydroxy-3'-iodoacetophenone, 2-Iodo-4-acetylphenol, 3-Iodo-4-hydroxyacetophenone, 4-Acetyl-2-iodophenol | [2] |

| Appearance | Powder | [2] |

| Melting Point | 155-160 °C | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 4-hydroxyacetophenone. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Consequently, the incoming electrophile (iodine) is directed to the position ortho to the hydroxyl group.[3]

Underlying Principle: Electrophilic Aromatic Iodination

The reaction proceeds via the in-situ generation of an electrophilic iodine species, which then attacks the electron-rich aromatic ring of 4-hydroxyacetophenone. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Sources

The Spectroscopic Signature of 1-(4-Hydroxy-3-iodophenyl)ethanone: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectral data for 1-(4-Hydroxy-3-iodophenyl)ethanone, a key intermediate in pharmaceutical synthesis. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and professionals in drug development to ensure structural integrity, purity, and for reaction monitoring. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering insights grounded in established scientific principles.

Molecular Structure and an Overview of its Spectroscopic Characteristics

This compound, with the chemical formula C₈H₇IO₂ and a molecular weight of 262.04 g/mol , presents a unique set of spectral features owing to its specific arrangement of functional groups and substituents on the aromatic ring.[1] The presence of a hydroxyl group, a carbonyl group, and an iodine atom on the phenyl ring gives rise to a distinct and interpretable spectroscopic fingerprint.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl and iodo groups and the electron-donating character of the hydroxyl group.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -COCH₃ |

| ~6.9 | Doublet | 1H | Ar-H ortho to -OH |

| ~7.8 | Doublet | 1H | Ar-H ortho to -COCH₃ |

| ~8.2 | Doublet of doublets | 1H | Ar-H ortho to -I |

| ~10.0 | Singlet (broad) | 1H | -OH |

Expert Insights: The exact chemical shifts can vary depending on the solvent used. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. In deuterated solvents like D₂O, this peak will disappear, which can be a useful diagnostic tool.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically non-equivalent, thus giving rise to eight distinct signals.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ) ppm | Assignment |

| ~26 | -COCH₃ |

| ~86 | C-I |

| ~115 | Ar-C |

| ~130 | Ar-C |

| ~131 | Ar-C |

| ~140 | Ar-C |

| ~160 | Ar-C-OH |

| ~198 | C=O |

Expert Insights: The carbon attached to the iodine atom (C-I) is expected at a significantly upfield chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. The carbonyl carbon of the acetyl group will be the most downfield signal due to its deshielded environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C=O, C-I, and aromatic C-H and C=C bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 (broad) | Strong | O-H stretch (phenolic) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (phenol) |

| ~820 | Strong | C-H out-of-plane bending |

| ~600 | Medium-Weak | C-I stretch |

Expert Insights: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding. The position of the C=O stretching frequency is characteristic of an aryl ketone and is slightly lower than that of an aliphatic ketone due to conjugation with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectral Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 262. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Table of Key Fragment Ions:

| m/z | Ion Structure | Fragmentation Pathway |

| 262 | [C₈H₇IO₂]⁺ | Molecular Ion (M⁺) |

| 247 | [C₇H₄IO₂]⁺ | Loss of a methyl radical (•CH₃) |

| 135 | [C₇H₄O₂]⁺ | Loss of an iodine radical (•I) |

| 121 | [C₇H₅O]⁺ | Loss of CO from the m/z 135 fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Expert Insights: The most abundant fragment ion (base peak) is often the acetyl cation at m/z 43 due to its stability. The loss of a methyl radical from the molecular ion is a common fragmentation pathway for methyl ketones. The presence of iodine can be confirmed by its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low.

Figure 2: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a robust and reliable method for the identification and characterization of this compound. The distinct spectral features arising from its unique molecular structure serve as a critical quality control parameter in its synthesis and application in drug development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently interpret the spectral data of this important compound.

References

-

PubChem. This compound. [Link]

-

PubChem. 1-(4-Hydroxy-3,5-diiodophenyl)ethanone. [Link]

-

Chemical Synthesis Database. This compound. [Link]

-

Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

-

ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 3-hydroxybutanone (acetoin). [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

- Google Patents. Industrial production method of 4-hydroxy-1-indanone.

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

SpectraBase. 1-(4-Iodophenyl)ethanone - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. This compound | C8H7IO2 | CID 1051515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Biological Activity of Iodinated Phenolic Compounds

Introduction

Iodinated phenolic compounds represent a structurally diverse class of molecules characterized by one or more iodine atoms attached to a phenol ring. This unique chemical feature imparts a wide range of biological activities, making them a subject of intense research in fields ranging from endocrinology to drug discovery. The most well-known examples are the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in vertebrates.[1] Beyond their hormonal roles, a growing body of evidence highlights the potential of both natural and synthetic iodinated phenolics as antimicrobial, anticancer, and enzyme-inhibiting agents.[2][3][4] Marine organisms, in particular, are a rich source of novel iodinated phenolic compounds with potent biological activities.[3][5][6][7][8]

This guide provides a comprehensive technical overview of the biological activity of iodinated phenolic compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, mechanisms of action, and therapeutic potential. We will delve into the established roles of thyroid hormones and explore the burgeoning research on other iodinated phenolics, providing a foundation for future investigations and drug development endeavors.

Chemical Properties and Synthesis of Iodinated Phenolic Compounds

The addition of iodine to a phenolic ring significantly alters its physicochemical properties. The large atomic radius and electronegativity of iodine influence the electron distribution of the aromatic ring, which in turn affects the compound's reactivity, lipophilicity, and ability to interact with biological targets.

Synthetic Methodologies

The synthesis of iodinated phenolic compounds can be achieved through various methods, ranging from direct iodination to more complex multi-step syntheses.

Direct Iodination:

Direct iodination of phenols is a common approach. However, elemental iodine (I₂) is often not electrophilic enough for efficient reaction with deactivated aromatic rings.[2] Therefore, activating agents or more reactive iodine sources are typically employed.

-

Iodine in the presence of an oxidizing agent: A mixture of iodine and an oxidizing agent, such as hydrogen peroxide or iodic acid, can generate a more potent iodinating species in situ.[9][10] This method is often used for the preparation of triiodophenol derivatives, which are important intermediates in the synthesis of X-ray contrast media.[11][12]

-

Iodine monochloride (ICl): ICl is a more electrophilic iodinating agent than I₂ and can be used for the iodination of phenols under various conditions. The reaction outcome can be influenced by the solvent; for instance, in the vapor phase, chlorination may be favored, while in a tetrachloromethane solution, iodination is the primary reaction.[13]

-

N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle reagent for the iodination of a wide range of organic compounds, including phenols.

-

Hypervalent Iodine Reagents: Organohypervalent iodine reagents have emerged as powerful tools in organic synthesis for the oxidation of phenols, which can lead to the formation of iodinated products through various reaction pathways.[14]

Enzymatic Synthesis:

Enzymatic methods for the iodination of phenols are also being explored. Peroxidases, for example, can catalyze the iodination of phenols in the presence of iodide and hydrogen peroxide.[15] This approach offers the potential for greater selectivity and milder reaction conditions compared to traditional chemical methods.

Key Structural Classes

The biological activity of iodinated phenolic compounds is intimately linked to their structure. Some of the key classes include:

-

Iodotyrosines: Monoiodotyrosine (MIT) and diiodotyrosine (DIT) are the precursors to the thyroid hormones T3 and T4.[16]

-

Iodothyronines: This class includes the thyroid hormones T3 and T4, which are formed by the coupling of two iodotyrosine residues.[1][16]

-

Iodinated Phenolic Acids: Compounds like iodinated gallic acid and ferulic acid have demonstrated enhanced antibacterial properties compared to their non-iodinated counterparts.[2]

-

Bromophenols from Marine Sources: While not strictly iodinated, many bromophenols isolated from marine algae and other organisms exhibit significant biological activities, and their halogenated nature provides a basis for comparison and understanding the role of halogenation in general.[4][17]

Mechanisms of Biological Activity

The diverse biological activities of iodinated phenolic compounds stem from a variety of mechanisms of action.

Hormonal Activity: The Thyroid Hormones

The mechanism of action of thyroid hormones is the most well-understood among iodinated phenolic compounds.[18][19]

-

Synthesis and Secretion: T4 and T3 are synthesized in the thyroid gland through the iodination of tyrosine residues on the protein thyroglobulin.[16][20] This process is stimulated by the thyroid-stimulating hormone (TSH).[18]

-

Transport and Metabolism: In the bloodstream, T4 and T3 are primarily bound to transport proteins. T4 is considered a prohormone and is converted to the more active T3 in peripheral tissues by deiodinase enzymes.[1][18]

-

Nuclear Receptor Binding: T3 exerts its effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[18][19]

-

Gene Regulation: The T3-TR complex binds to specific DNA sequences called thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.[18][19] This leads to a wide range of physiological effects, including regulation of basal metabolic rate, protein synthesis, and development.[1][16]

Caption: Simplified signaling pathway of thyroid hormones.

Antimicrobial Activity

Several iodinated phenolic compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[2][3][21][22][23][24] The proposed mechanisms of action include:

-

Disruption of Cell Membranes: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[21]

-

Enzyme Inhibition: Iodine can react with amino acid residues, such as tyrosine, in enzymes and other cellular proteins, leading to their inactivation.[25] This can disrupt essential metabolic pathways in microorganisms.

-

Oxidative Stress: The strong oxidizing ability of iodine and its compounds can induce oxidative stress within microbial cells, damaging cellular components.[24]

Anticancer Activity

The potential of iodinated phenolic compounds as anticancer agents is an active area of research.[4][26][27][28][29][30] Their mechanisms of action are multifaceted and can include:

-

Induction of Apoptosis: Many phenolic compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[27][28]

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle, preventing cancer cells from proliferating.[27][28]

-

Inhibition of Angiogenesis: Some phenolic compounds can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[27]

-

Enzyme Inhibition: Iodinated phenolic compounds can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation.[31][32] For example, some phenolic compounds have been shown to inhibit thyroid peroxidase (TPO), an enzyme involved in thyroid hormone synthesis, which could be relevant in the context of thyroid cancer.[32]

Enzyme Inhibition

Beyond their roles in hormonal regulation and as antimicrobial and anticancer agents, iodinated phenolic compounds can also act as inhibitors of various other enzymes.[31] The presence of the iodine atom can enhance the binding affinity of the phenolic compound to the active site of an enzyme or induce conformational changes that lead to inhibition. This property is being explored for the development of targeted therapies for a variety of diseases.

Key Classes of Iodinated Phenolic Compounds and Their Activities

Thyroid Hormones and Analogs

As previously discussed, T3 and T4 are the most prominent iodinated phenolic compounds. Levothyroxine, a synthetic form of T4, is one of the most prescribed medications worldwide for the treatment of hypothyroidism.[1]

Iodinated X-ray Contrast Media

Triiodinated phenol derivatives are the building blocks of many iodinated X-ray contrast media (ICM).[11][12] These compounds are used in medical imaging to enhance the visibility of internal structures. While designed to be biologically inert, concerns have been raised about their potential to form toxic iodinated disinfection by-products in drinking water.[33]

Marine-Derived Iodinated Phenols

The marine environment is a treasure trove of unique and biologically active natural products.[6][7][8] Many marine organisms, particularly algae and sponges, produce a variety of halogenated compounds, including iodinated phenols.[3][17] These compounds have been shown to possess a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

| Compound Class | Example | Source | Biological Activity |

| Iodotyrosines | Monoiodotyrosine (MIT) | Thyroid Gland | Precursor to thyroid hormones |

| Diiodotyrosine (DIT) | Thyroid Gland | Precursor to thyroid hormones | |

| Iodothyronines | Triiodothyronine (T3) | Thyroid Gland | Active thyroid hormone |

| Thyroxine (T4) | Thyroid Gland | Prohormone for T3 | |

| Iodinated Phenolic Acids | Iodogallic acid | Synthetic | Antibacterial |

| Marine-derived | Iodinated tyramides | Ascidian | Immunomodulatory, Toxic |

Table 1: Examples of Iodinated Phenolic Compounds and their Activities.[16][2][5]

Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of iodinated phenolic compounds, a variety of in vitro and in vivo assays are employed. Below are detailed protocols for two common assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Test compound (iodinated phenolic)

-

Bacterial or fungal culture

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a two-fold serial dilution of the test compound in the broth medium across the wells of the microtiter plate.

-

Inoculate the wells with a standardized suspension of the microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound where no growth is observed.

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Test compound (iodinated phenolic)

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include vehicle-treated (control) and untreated cells.

-

Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Therapeutic Applications and Drug Development

The diverse biological activities of iodinated phenolic compounds make them attractive candidates for drug development.

-

Hormone Replacement Therapy: Synthetic thyroid hormones are the standard of care for hypothyroidism.

-

Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Iodinated phenolic compounds, with their broad-spectrum activity, represent a promising avenue for the discovery of novel antibiotics and antifungals.

-

Anticancer Drugs: The ability of some iodinated phenolics to selectively kill cancer cells suggests their potential as chemotherapeutic agents. Further research is needed to optimize their efficacy and minimize their toxicity to normal cells.

-

Enzyme Inhibitors: The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The unique properties of iodinated phenolic compounds may allow for the development of highly selective and potent enzyme inhibitors for a variety of diseases.

Challenges and Future Directions:

Despite their therapeutic potential, there are challenges to overcome in the development of drugs based on iodinated phenolic compounds. These include:

-

Toxicity: Iodine and its organic compounds can be toxic at high concentrations.[13][34] Careful dose-response studies are essential to determine the therapeutic window of any new compound.

-

Selectivity: For applications such as cancer therapy, it is crucial to develop compounds that are highly selective for cancer cells to minimize side effects.

-

Bioavailability: The bioavailability of these compounds can be a limiting factor. Formulation strategies may be needed to improve their absorption and distribution in the body.

Future research should focus on the synthesis and screening of novel iodinated phenolic compounds, the elucidation of their mechanisms of action, and the development of strategies to improve their therapeutic index. The exploration of marine natural products is likely to continue to yield exciting new lead compounds.

Toxicology and Safety Considerations

The toxicology of iodinated organic compounds is an important consideration for their development as therapeutic agents. While iodine is an essential element, excessive intake can lead to adverse effects. The toxicity of iodinated phenolic compounds can vary greatly depending on their specific structure and metabolism.

-

Acute Toxicity: High doses of some iodinated compounds can cause acute toxicity, with effects on the gastrointestinal tract, kidneys, and liver.[34]

-

Chronic Toxicity: Long-term exposure to certain iodinated compounds may have adverse effects.

-

Formation of Toxic Byproducts: As mentioned earlier, the presence of iodinated compounds like ICM in water sources can lead to the formation of toxic iodinated disinfection by-products during water treatment.[33]

Thorough toxicological evaluation is a critical step in the preclinical development of any new drug candidate.

Conclusion

Iodinated phenolic compounds are a fascinating and important class of molecules with a broad spectrum of biological activities. From the life-sustaining roles of thyroid hormones to the therapeutic potential of novel synthetic and natural compounds, their impact on biology and medicine is undeniable. As our understanding of their mechanisms of action deepens and our synthetic capabilities expand, we can expect to see the development of new and innovative drugs based on these unique chemical structures. The continued exploration of this chemical space, particularly from untapped natural sources like the marine environment, holds great promise for addressing some of the most pressing challenges in human health.

References

-

Thyroid hormones. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Thyroid hormone synthesis. (n.d.). CUSABIO. Retrieved January 22, 2026, from [Link]

-

Swick, H. M. (1954). Iodinated Organic Compounds As Contrast Media for Radiographic Diagnoses: VIII. Studies on Tetraiodophthalimidoethanol as a Medium for Gastro-Intestinal Visualization. Radiology, 63(4), 501-507. [Link]

-

Cheng, S. Y., Leonard, J. L., & Davis, P. J. (2010). Mechanisms of thyroid hormone action. Endocrine reviews, 31(2), 139–170. [Link]

-

Tohma, H., & Kita, Y. (2004). Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. In The Chemistry of Hypervalent Iodine (pp. 239-278). John Wiley & Sons, Ltd. [Link]

- Anelli, P. L., & Lattuada, L. (2011). Process for the iodination of phenolic derivatives.

-

Wied, T. F., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(7), 3226. [Link]

-

Novaković, I., et al. (2019). Immunomodulatory Activity of Marine Natural Products: Synthesis, Spectral Characterization and Toxicity Assessment of Natural and Related Synthetic Iodinated Tyramides. Food and Chemical Toxicology, 125, 150-160. [Link]

-

De la Vieja, A., & Santisteban, P. (2018). Chapter 2 Thyroid Hormone Synthesis And Secretion. In Endotext. MDText.com, Inc. [Link]

- Anelli, P. L., & Lattuada, L. (2015). Process for iodination of phenolic derivatives.

-

Wu, Y., & Koenig, R. J. (2000). The Mechanism of Action of Thyroid Hormones. Annual Review of Physiology, 62, 381-404. [Link]

-

Olchowik-Grabarek, E., et al. (2022). Enzymatic synthesis and characterization of aryl iodides of some phenolic acids with enhanced antibacterial properties. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1864(7), 183917. [Link]

-

El-Hossary, E. M., & El-Sayed, K. A. (2014). Marine natural products: a new wave of drugs?. Future medicinal chemistry, 6(14), 1545–1567. [Link]

-

Christiansen, J. (1988). Iodination of phenol. Riso-M-2708. [Link]

-

Iodine compounds. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Gribble, G. W. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine drugs, 14(2), 26. [Link]

-

Allard, S., et al. (2009). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 43(19), 7342–7348. [Link]

-

Duirk, S. E., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental science & technology, 45(16), 6845–6854. [Link]

-

Novak, M., et al. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Marine drugs, 20(2), 141. [Link]

-

Bürgi, H., & Schaffner, T. (2006). The Toxicology of Iodate: A Review of the Literature. Thyroid, 16(3), 299-302. [Link]

-

Kavanaugh, N. L., & Ribbeck, K. (2012). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Journal of industrial microbiology & biotechnology, 39(8), 1149–1156. [Link]

-

da Silva, A. A., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 21, 770-774. [Link]

-

Fortunato, R. S., et al. (2023). Targeting the Purinergic Axis with Phenolic Compounds to Disrupt the Oxidative-Inflammatory Cycle in Thyroid Cancer. International Journal of Molecular Sciences, 24(13), 11027. [Link]

-

Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3430–3435. [Link]

-

Bakrim, S., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules, 27(11), 3594. [Link]

-

Malinowska, M., et al. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. Molecules, 24(15), 2766. [Link]

-

Bakrim, S., et al. (2022). Chemical classes of dietary phenolic compounds exhibiting anticancer properties. Journal of Functional Foods, 95, 105151. [Link]

-

D'Mello, S. R., et al. (2006). Anticancer Activity of Phenolic Antioxidants against Breast Cancer Cells and a Spontaneous Mammary Tumor. Indian Journal of Pharmaceutical Sciences, 68(4), 457. [Link]

-

Sterilization and disinfection. (n.d.). [Link]

-

Zhang, Q., et al. (2024). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. Acta Pharmaceutica Sinica B. [Link]

-

Quideau, S., et al. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Microorganisms, 11(7), 1796. [Link]

-

Oprea, E., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 231. [Link]

-

Singh, R., et al. (2021). Biomedical applications and therapeutic potential of marine natural products and marine algae. Journal of nutrition, metabolism and health science, 1(1), 1-10. [Link]

-

Hrynyshyn, A., et al. (2022). Antimicrobial potential of iodine-containing substances and materials. Regulatory Mechanisms in Biosystems, 13(2), 177-184. [Link]

-

da Silva, A. A., et al. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21, 770-774. [Link]

-

Carpena, M., et al. (2021). Bioactive Properties of Marine Phenolics. International journal of molecular sciences, 22(12), 6563. [Link]

-

Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. In The Chemistry Inside Spices and Herbs: Research and Development (pp. 204-234). [Link]

-

Palma-Tenango, M., et al. (2017). Phenolic Compounds - Biological Activity. In Phenolic Compounds - Biological Activity. IntechOpen. [Link]

-

Kumar, N., & Goel, N. (2019). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. International Journal of Pharmaceutical Sciences and Research, 10(10), 4474-4488. [Link]

-

Rather, J. A., et al. (2023). Exploring the Bioactivity of Phenolic Compound. In Plant and Food Phenolics - Chemistry, Functionality and Practical Applications. IntechOpen. [Link]

Sources

- 1. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunomodulatory activity of marine natural products: Synthesis, spectral characterization and toxicity assessment of natural and related synthetic iodinated tyramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine natural products: a new wave of drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biomedical applications and therapeutic potential of marine natural products and marine algae - J Nutr Metab Health Sci [jnmhs.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 12. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]

- 13. Iodine compounds - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. cusabio.com [cusabio.com]

- 17. Bioactive Properties of Marine Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. annualreviews.org [annualreviews.org]

- 20. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review [mdpi.com]

- 23. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. kbnc.edu.in [kbnc.edu.in]

- 26. mdpi.com [mdpi.com]

- 27. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. ijpsonline.com [ijpsonline.com]

- 30. researchgate.net [researchgate.net]

- 31. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Regiochemistry of the Iodination of 4'-Hydroxyacetophenone

Abstract

The selective iodination of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, providing critical intermediates for pharmaceuticals and advanced materials. 4'-Hydroxyacetophenone presents a classic case study in regiochemical control due to the competing directing effects of its hydroxyl and acetyl substituents. This guide provides a comprehensive analysis of the theoretical principles and practical methodologies governing the iodination of this substrate. We will explore the electronic interplay of activating and deactivating groups, the influence of reaction conditions on product distribution, and provide field-proven experimental protocols for the selective synthesis of 4'-hydroxy-3'-iodoacetophenone. This document is intended for researchers, scientists, and drug development professionals seeking to master electrophilic aromatic substitution on complex phenolic compounds.

Theoretical Framework: A Tale of Two Substituents

The regiochemical outcome of the iodination of 4'-hydroxyacetophenone is dictated by the electronic properties of the two functional groups attached to the benzene ring: the hydroxyl (-OH) group at C4 and the acetyl (-COCH₃) group at C1. In the landscape of electrophilic aromatic substitution (EAS), these groups exert opposing influences.

-

The Hydroxyl Group (-OH): A Potent Activator: The -OH group is a strongly activating, ortho, para-directing group.[1] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance (a +M effect). This donation enriches the electron density of the ring, particularly at the positions ortho (C3, C5) and para (C1, which is blocked) to the hydroxyl group, making the molecule highly susceptible to attack by electrophiles.[2][3]

-

The Acetyl Group (-COCH₃): A Meta-Directing Deactivator: Conversely, the acetyl group is a moderately deactivating, meta-directing group.[4] The carbonyl carbon is electrophilic, and the entire group withdraws electron density from the aromatic ring through both resonance and inductive effects (-M and -I effects). This withdrawal makes the ring less nucleophilic and therefore less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions (C3, C5) as the least deactivated and thus the preferred sites of attack relative to the acetyl group.

The Regiochemical Verdict: When both groups are present, a conflict arises. The acetyl group directs incoming electrophiles to C3 and C5, while the hydroxyl group also directs to C3 and C5 (its ortho positions), as its para position is occupied. Crucially, the activating effect of the hydroxyl group is overwhelmingly stronger than the deactivating effect of the acetyl group.[5] The powerful electron-donating resonance of the -OH group dominates the electronic landscape, making the positions ortho to it the most nucleophilic sites on the ring. Therefore, electrophilic iodination is predicted to occur almost exclusively at the C3 position (or C5, which is equivalent), yielding 4'-hydroxy-3'-iodoacetophenone .[5]

The Role of Reaction Conditions and Iodinating Agents

While the electronic effects provide a strong prediction, the choice of reagents and reaction conditions is critical for achieving high yield and selectivity. Phenols are so activated that they can be prone to over-reaction or oxidative decomposition if conditions are not controlled.[6][7]

Generation of the Electrophile

Molecular iodine (I₂) itself is a weak electrophile and does not readily react with aromatic compounds without an activating agent or catalyst.[7] The reaction requires the generation of a more potent electrophilic iodine species, often represented as I⁺. Common methods include:

-

Iodine with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/Iodic Acid (HIO₃) generate the electrophile in situ.[8][9] This is a robust method for iodinating various aromatic ketones.[8]

-

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine.[10] Its reactivity can be enhanced with an acid catalyst, such as trifluoroacetic acid (TFA), which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[11][12][13] This method is known for its high regioselectivity with electron-rich substrates.[12]

-

Iodine in a Basic Medium: For highly activated substrates like phenols, the reaction can be performed under basic conditions (e.g., NaOH, NaHCO₃).[7] The base deprotonates the phenol to form the phenoxide ion (-O⁻). The phenoxide is an even more powerful activating group than the hydroxyl group, making the ring extremely reactive and allowing for iodination even with elemental iodine.[14] The active iodinating species in this case is often proposed to be hypoiodous acid (HOI), formed in situ.[7][15]

The Critical Influence of pH

The pH of the reaction medium is arguably the most important variable.

-

Acidic/Neutral Conditions: The substrate exists as the neutral 4'-hydroxyacetophenone molecule. The -OH group is a strong activator, and the reaction proceeds selectively. Reagents like NIS/TFA are effective under these conditions.[11]

-

Basic Conditions: The substrate is converted to the sodium 4-acetylphenoxide salt. The -O⁻ group is a phenomenally potent activating group, accelerating the reaction dramatically. This allows for the use of simple and inexpensive reagents like I₂ or NaI/NaOCl (which generates HOI). This is often the preferred method for laboratory-scale synthesis due to its efficiency and simplicity.[14]

The diagram below illustrates the mechanistic basis for the powerful ortho, para-directing influence of the phenoxide group, which stabilizes the intermediate carbocation (sigma complex) of an ortho attack through resonance.

Caption: General experimental workflow for the iodination of 4'-hydroxyacetophenone.

Product Characterization

Confirmation of the product's identity and regiochemistry as 4'-hydroxy-3'-iodoacetophenone is achieved through standard analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point consistent with literature values, typically in the range of 155-160 °C. * Mass Spectrometry: Analysis will confirm the molecular weight of 262.04 g/mol and show the expected isotopic pattern for a mono-iodinated compound. * ¹H NMR Spectroscopy: This is the most definitive method for confirming the regiochemistry. The aromatic region of the ¹H NMR spectrum of the starting material, 4'-hydroxyacetophenone, shows two doublets (an AA'BB' system). The product, 4'-hydroxy-3'-iodoacetophenone, will display a different pattern:

-

A doublet for the proton at C5.

-

A doublet of doublets for the proton at C6.

-

A doublet for the proton at C2. The coupling constants will be consistent with ortho and meta relationships, confirming the 1,2,4-trisubstitution pattern. The singlet for the acetyl methyl protons will remain, likely shifted slightly downfield.

-

Conclusion

The iodination of 4'-hydroxyacetophenone is a textbook example of regiocontrol in electrophilic aromatic substitution. The powerfully activating, ortho, para-directing hydroxyl group decisively overrides the deactivating, meta-directing acetyl group, leading to highly selective substitution at the C3 position. By manipulating reaction conditions, particularly pH, chemists can employ a variety of iodinating agents—from advanced reagents like NIS to simple systems like NaI/bleach—to efficiently synthesize 4'-hydroxy-3'-iodoacetophenone. This compound serves as a valuable building block, and a thorough understanding of its synthesis provides a robust foundation for tackling more complex regiochemical challenges in pharmaceutical and materials science development.

References

- Vertex AI Search. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved January 22, 2026.

-

Hunt, I. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 22, 2026, from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved January 22, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved January 22, 2026, from [Link]

-

CoLab. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved January 22, 2026, from [Link]

-

Pharmacentra. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved January 22, 2026, from [Link]

-

Brainly. (2023). Using arrows to designate the flow of electrons, provide a detailed reaction mechanism for the iodination. Retrieved January 22, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved January 22, 2026, from [Link]

-

Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved January 22, 2026, from [Link]

-

Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions.... Retrieved January 22, 2026, from [Link]

-

Bartleby. (2022). Experiment Goals 4'-Hydroxyacetophenone is an aromatic compound.... Retrieved January 22, 2026, from [Link]

-

Christiansen, J. (n.d.). Iodination of phenol. Retrieved January 22, 2026, from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

-

Arkat USA, Inc. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). RU2563645C2 - Process for iodination of phenolic derivatives.

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved January 22, 2026, from [Link]

-

Chegg. (2021). Draw out the overall balanced equation for the iodination of 4'-Hydroxyacetophenone. Retrieved January 22, 2026, from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 22, 2026, from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved January 22, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). How is the acetoxy group ortho/para-directing in electrophilic aromatic substitution?. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Side-Chain Iodination of Acetophenone. Retrieved January 22, 2026, from [Link]

-

Krackeler Scientific, Inc. (n.d.). 4'-Hydroxy-3'-iodoacetophenone. Retrieved January 22, 2026, from [Link]

-

Chegg. (2021). Solved Reaction Setup 0.252 Mass of 4'-Hydroxyacetophenone. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for I2 promoted domino oxidative cyclization. Retrieved January 22, 2026, from [Link]

-

University of Calgary. (n.d.). acetophenone (NMR Spectrum). Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 3'-Iodo-4'-ethoxyacetophenone. Retrieved January 22, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). Retrieved January 22, 2026, from [Link]

-

YouTube. (2021). NMR spectrum of acetophenone. Retrieved January 22, 2026, from [Link]

-

Chegg. (2023). Provide a detailed reaction mechanism for the iodination of 4'-Hydroxyacetophenone. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12). Retrieved January 22, 2026, from [Link]

-

Sciencemadness.org. (n.d.). Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Iodination of aryl alkyl ketones using the I2 / 30% aqueous H2O2 system under SFRC. Retrieved January 22, 2026, from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. aakash.ac.in [aakash.ac.in]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. (Solved) - Experiment Goals 4’-Hydroxyacetophenone is an aromatic compound... (1 Answer) | Transtutors [transtutors.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 8. arkat-usa.org [arkat-usa.org]

- 9. RU2563645C2 - Process for iodination of phenolic derivatives - Google Patents [patents.google.com]

- 10. calibrechem.com [calibrechem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 14. studylib.net [studylib.net]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-depth Technical Guide to 1-(4-Hydroxy-3-iodophenyl)ethanone: Synthesis, Characterization, and Applications in Modern Organic Chemistry

This guide provides a comprehensive technical overview of 1-(4-hydroxy-3-iodophenyl)ethanone, a versatile trifunctional chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physicochemical properties, a detailed and validated synthesis protocol, rigorous characterization methods, and its significant applications as a building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Chemical Identity and Physicochemical Properties